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molecular formula C4H6N4 B092962 2,4-Diaminopyrimidine CAS No. 156-81-0

2,4-Diaminopyrimidine

Cat. No. B092962
M. Wt: 110.12 g/mol
InChI Key: YAAWASYJIRZXSZ-UHFFFAOYSA-N
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Patent
US04725687

Procedure details

Referring now to Scheme I, compounds 3 and 4 were prepared by reported procedures, which proved to be readily adaptable to large-scale preparations. The reductive dechlorination Steps to give 5 and 6 were done in DMF--MeOH (N,N-dimethylformamide-methyl alcohol) solution containing 5% Pd on BaCO3. This method differs slightly from the reported conversion of 3 to 5, which was done in DMF using PdCl2 with Et3N (triethylamine) serving as the HCl scavenger. Annelation of the 2,4-diaminopyrimidine moiety by treatment of 5 and 6 with guanidine in refluxing EtOH (ethyl alcohol) followed. 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile (7) was obtained in 95% yield; starting 5 was no longer present in the reaction mixture after 24 hours according to TLC. The 5-methyl congener 8 formed less readily. Even after 5 days, some 6 was still present, but the unchanged material was easily removed during isolation of 8 in acceptable (58%) yield. Reductive condensation of 7 with diethyl N-(4-aminobenzoyl)-L-glutamate in 70% AcOH (acetic acid) solution in the presence of Raney Ni was done using a procedure similar to that reported for the reductive amination of the corresponding aldehyde. The procedure was adapted from the reported general method for the preparation of quinazoline (5,8-dideaza) analogues of AMT. The diethyl ester 9 thus formed proved to be identical with the sample previously reported. The reductive condensation was then applied to 8 to give the diethyl ester of the corresponding 5-methyl compound 10. The esters 9 and 10 were then hydrolyzed to give 5-dAMT (11) and 5-Me-5-dAMT (12). The methyl compound 12 was methylated at N10 to give 5-methyl-5-deazamethotrexate (5-Me-5-dMTX, 20).
[Compound]
Name
compounds 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
PdCl2
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
CO.Cl.[NH2:4][C:5]1[N:10]=[C:9]([NH2:11])[CH:8]=[CH:7][N:6]=1.N[C:13]([NH2:15])=N>CN(C=O)C.[Pd].Cl[Pd]Cl.C(O)C.CCN(CC)CC>[NH2:4][C:5]1[N:10]=[C:9]([NH2:11])[C:8]2[CH:9]=[C:8]([C:13]#[N:15])[CH:7]=[N:6][C:7]=2[N:6]=1

Inputs

Step One
Name
compounds 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCN(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC(=N1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=N)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Eight
Name
PdCl2
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Pd]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were prepared by reported procedures, which
CUSTOM
Type
CUSTOM
Details
The reductive dechlorination Steps to give 5 and 6

Outcomes

Product
Name
Type
product
Smiles
NC=1N=C(C2=C(N1)N=CC(=C2)C#N)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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